molecular formula C9H9BrO2 B1616779 Bromotrimethyl-p-benzoquinone CAS No. 7210-68-6

Bromotrimethyl-p-benzoquinone

Cat. No.: B1616779
CAS No.: 7210-68-6
M. Wt: 229.07 g/mol
InChI Key: DMXCEMCFRJWMJP-UHFFFAOYSA-N
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Description

Bromotrimethyl-p-benzoquinone, also known as 2-Bromo-3,5,6-trimethyl-p-benzoquinone, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of p-benzoquinone, characterized by the presence of bromine and three methyl groups attached to the quinone ring. This compound is known for its strong oxidizing properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromotrimethyl-p-benzoquinone can be synthesized through the bromination of trimethylhydroquinone. The reaction typically involves the use of bromine or benzyltrimethylammonium tribromide as the brominating agent in an aqueous acetic acid medium at a temperature of around 40°C for approximately 5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Bromotrimethyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivative under suitable conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Trimethylhydroquinone.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

Bromotrimethyl-p-benzoquinone is extensively used in scientific research due to its unique chemical properties:

    Chemistry: It serves as a powerful oxidizing agent in organic synthesis, facilitating various oxidation reactions.

    Biology: The compound is used in studies related to redox biology and oxidative stress.

    Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to modulate redox reactions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of bromotrimethyl-p-benzoquinone involves its ability to undergo redox cycling. The compound can accept and donate electrons, making it an effective oxidizing agent. It interacts with various molecular targets, including thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. This redox activity is crucial in its applications in chemistry and biology .

Comparison with Similar Compounds

    p-Benzoquinone: The parent compound of bromotrimethyl-p-benzoquinone, lacking the bromine and methyl groups.

    Chlorotrimethyl-p-benzoquinone: Similar structure but with chlorine instead of bromine.

    Trimethylhydroquinone: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity compared to its analogs. The methyl groups also contribute to its stability and solubility, making it a versatile compound in various applications .

Properties

IUPAC Name

2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCEMCFRJWMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288522
Record name bromotrimethyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-68-6
Record name p-Benzoquinone, bromotrimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromotrimethyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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